- Synthesis of indenes by the palladium-catalyzed carboannulation of internal alkynes, Organic Letters, 2005, 7(22), 4963-4966
Cas no 90794-29-9 (Ethyl 2-(2-iodophenyl)acetate)
Ethyl 2-(2-iodophenyl)acetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-(2-iodophenyl)acetate
- Benzeneacetic acid, 2-iodo-, ethyl ester
- Ethyl (2-iodophenyl)acetate
- 2-Iodobenzeneacetic acid ethyl ester
- AK146854
- Acetic acid, (o-iodophenyl)-, ethyl ester (7CI)
- Ethyl 2-iodobenzeneacetate (ACI)
- SY121376
- SCHEMBL5132516
- DTXSID90562460
- DS-8648
- DB-141879
- MFCD00099258
- AKOS022187054
- CS-0041136
- 90794-29-9
- W17295
- Ethyl 2-(2-iodophenyl)acetate, 95%
- Ethyl2-(2-iodophenyl)acetate
-
- MDL: MFCD00099258
- Inchi: 1S/C10H11IO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3
- InChI Key: XBKDPADMOCFNED-UHFFFAOYSA-N
- SMILES: O=C(CC1C(I)=CC=CC=1)OCC
Computed Properties
- Exact Mass: 289.98038g/mol
- Monoisotopic Mass: 289.98038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 26.3
Experimental Properties
- Boiling Point: 304.1±17.0°C at 760 mmHg
Ethyl 2-(2-iodophenyl)acetate Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
Ethyl 2-(2-iodophenyl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DZ866-100mg |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 97% | 100mg |
124CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DZ866-1g |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 97% | 1g |
912.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DZ866-250mg |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 97% | 250mg |
329CNY | 2021-05-08 | |
| Chemenu | CM129983-1g |
ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 95% | 1g |
$204 | 2022-05-27 | |
| Chemenu | CM129983-5g |
ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 95% | 5g |
$115 | 2024-07-20 | |
| Chemenu | CM129983-10g |
ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 95% | 10g |
$842 | 2022-05-27 | |
| eNovation Chemicals LLC | D749022-5g |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 98% | 5g |
$130 | 2024-06-07 | |
| Alichem | A019116536-1g |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 95% | 1g |
$220.00 | 2023-08-31 | |
| Alichem | A019116536-5g |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 95% | 5g |
$624.00 | 2023-08-31 | |
| Alichem | A019116536-10g |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 95% | 10g |
$954.00 | 2023-08-31 |
Ethyl 2-(2-iodophenyl)acetate Production Method
Production Method 1
Production Method 2
- Palladium-Catalyzed Carboxamidation Reaction and Aldol Condensation Reaction Cascade: A Facile Approach to Ring-Fused Isoquinolinones, Organic Letters, 2008, 10(21), 4987-4990
Production Method 3
1.2 Solvents: Water
- Synthesis of Indene Derivatives via Electrophilic Cyclization, Organic Letters, 2009, 11(1), 229-231
Production Method 4
- Electrochemical-Induced Ring Transformation of Cyclic α-(ortho-Iodophenyl)-β-oxoesters, Chemistry - A European Journal, 2020, 26(15), 3222-3225
Production Method 5
1.2 Reagents: Dilithium dichlorocyanocuprate Solvents: Tetrahydrofuran ; 30 min, -30 °C
1.3 0 °C; 6 h, 0 °C
1.4 Reagents: Ammonia , Ammonium chloride Solvents: Water
- Large-scale preparation of polyfunctional benzylic zinc reagents by direct insertion of zinc dust into benzylic chlorides in the presence of lithium chloride, Synthesis, 2010, (5), 882-891
Production Method 6
- One-Pot Base-Mediated Synthesis of Functionalized Aza-Fused Polycyclic Quinoline Derivatives, Synthesis, 2015, 47(13), 1913-1921
Production Method 7
1.2 Reagents: N-Fluorobenzenesulfonimide Solvents: Dichloromethane ; 16 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
- Divergent Synthesis of α-Fluorinated Carbonyl and Carboxyl Derivatives by Double Electrophilic Activation of Amides, Organic Letters, 2021, 23(22), 8931-8936
Ethyl 2-(2-iodophenyl)acetate Raw materials
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Ethyl 2-(2-iodophenyl)acetate Suppliers
Ethyl 2-(2-iodophenyl)acetate Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on Ethyl 2-(2-iodophenyl)acetate
Ethyl 2-(2-iodophenyl)acetate (CAS No. 90794-29-9): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-(2-iodophenyl)acetate, identified by its CAS number 90794-29-9, is a significant compound in the realm of organic synthesis and pharmaceutical development. This ester derivative of 2-iodophenylacetic acid has garnered considerable attention due to its versatile applications in the synthesis of biologically active molecules. The presence of an iodine atom at the para position of the phenyl ring enhances its reactivity, making it a valuable intermediate in various chemical transformations.
The compound's structure, featuring an ethyl ester group and a strongly electronegative iodine substituent, allows for facile participation in nucleophilic substitution reactions. This characteristic has made it particularly useful in the preparation of complex pharmaceutical agents, where selective functionalization is often required. Recent advancements in synthetic methodologies have further highlighted the utility of Ethyl 2-(2-iodophenyl)acetate in constructing heterocyclic frameworks, which are prevalent in many modern drugs.
In the context of drug discovery, the compound's reactivity enables the efficient construction of carbon-carbon bonds, a crucial step in creating novel therapeutic entities. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, have been employed to introduce aryl groups adjacent to the iodine atom, leading to diverse pharmacophores. These transformations are particularly relevant in the development of small-molecule inhibitors targeting various disease pathways.
One notable area where Ethyl 2-(2-iodophenyl)acetate has made a significant impact is in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling, and their dysregulation is associated with numerous diseases, including cancer. By leveraging the compound's structural features, researchers have been able to design molecules that selectively inhibit specific kinases. For example, derivatives of Ethyl 2-(2-iodophenyl)acetate have been incorporated into libraries for high-throughput screening, leading to the identification of potent leads with therapeutic potential.
The pharmaceutical industry has also explored the use of Ethyl 2-(2-iodophenyl)acetate in the synthesis of antiviral and antibacterial agents. The iodine moiety facilitates the introduction of aryl groups that can interact with viral proteases or bacterial enzymes, disrupting their function. Moreover, recent studies have demonstrated its role in generating prodrugs that release active pharmaceutical ingredients under specific physiological conditions, enhancing drug delivery and efficacy.
Beyond its applications in medicinal chemistry, Ethyl 2-(2-iodophenyl)acetate has found utility in materials science. Its ability to participate in polymerization reactions has led to the development of novel polymers with tailored properties. These materials exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications such as aerospace and electronics.
The synthesis of Ethyl 2-(2-iodophenyl)acetate itself is a testament to the progress in synthetic organic chemistry. Traditional methods often involve the reaction of 2-iodophenylacetic acid with ethanol under acidic conditions. However, modern approaches have refined this process through catalytic methods that improve yield and selectivity while reducing environmental impact. Continuous flow chemistry, for instance, has been employed to achieve high-purity products with minimal waste.
The safety and handling of Ethyl 2-(2-iodophenyl)acetate are paramount considerations in industrial and laboratory settings. While it is not classified as a hazardous material under standard regulations, proper precautions must be taken to prevent exposure. Personal protective equipment (PPE), such as gloves and safety goggles, should be worn when handling the compound. Additionally, adequate ventilation and storage conditions are essential to ensure stability and prevent degradation.
The future prospects for Ethyl 2-(2-iodophenyl)acetate are promising, with ongoing research exploring new synthetic pathways and applications. The integration of machine learning and computational chemistry is expected to accelerate the discovery of novel derivatives with enhanced biological activity. Furthermore, green chemistry principles will continue to guide its synthesis toward more sustainable practices.
In conclusion, Ethyl 2-(2-iodylphenyl)acetate (CAS No.90794-29-9) stands as a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features enable diverse chemical transformations that are indispensable for drug development. As research progresses, this compound will undoubtedly continue to play a pivotal role in advancing therapeutic innovation across multiple disciplines.
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